Head-to-Head Cure Speed vs. Tg Trade-Off: PN-23 Cures at 80°C (30 min) Achieving Tg 140°C, While MY-24 Requires 100°C (1 hr) but Yields Only Tg 100°C
In a direct manufacturer comparison using DGEBA liquid epoxy resin, Ajicure PN-23 achieves full cure at 80°C in 30 minutes and yields a glass transition temperature (Tg) of 140°C [1]. In contrast, Ajicure MY-24 requires a higher cure temperature of 100°C and a longer cure time of 1 hour, yet produces a lower Tg of only 100°C [1]. This represents a 40°C lower cure temperature, 50% shorter cure time, and a 40°C higher Tg for PN-23 relative to MY-24. The data establishes PN-23 as the superior selection when low-temperature processability must coexist with high thermal stability in the cured network.
| Evidence Dimension | Cure temperature / Cure time / Glass transition temperature (Tg) |
|---|---|
| Target Compound Data | Cure temp: 80°C; Cure time: 30 min; Tg: 140°C |
| Comparator Or Baseline | Ajicure MY-24: Cure temp 100°C; Cure time 1 hr; Tg 100°C |
| Quantified Difference | Cure temp 20°C lower; Cure time 50% shorter; Tg 40°C higher |
| Conditions | Liquid Bisphenol A epoxy resin (DGEBA) system, 20 phr loading as hardener |
Why This Matters
This matters for scientific selection because PN-23 uniquely enables low-temperature curing (80°C) for heat-sensitive substrates or energy savings while simultaneously delivering a high Tg (140°C) suitable for elevated-temperature service environments, a combination MY-24 cannot provide.
- [1] epoxy-hardener.com. Latent Hardeners and Accelerators for Epoxy Resin — Characteristics and Physical Properties Table: AJICURE PN-23 vs. MY-24. View Source
